

# Application Notes and Protocols for Chronopharmacology Studies of ACTH(1-17)

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## Compound of Interest

Compound Name: Acth (1-17)

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These application notes provide a comprehensive guide to designing and conducting chronopharmacology studies of the synthetic adrenocorticotropin fragment, ACTH(1-17). The following sections detail the time-dependent effects of ACTH(1-17) on various physiological parameters, provide a detailed experimental protocol for a typical study in mice, and illustrate the key experimental workflows and signaling pathways involved.

## Introduction to Chronopharmacology of ACTH(1-17)

Chronopharmacology is the study of how the timing of drug administration influences its efficacy and toxicity, in relation to the body's natural circadian rhythms. ACTH(1-17) is a synthetic analogue of the N-terminal fragment of adrenocorticotrophic hormone. Its effects are known to vary depending on the time of day it is administered. Understanding these time-dependent effects is crucial for optimizing its therapeutic potential and minimizing adverse reactions. Studies have shown that the administration time of ACTH(1-17) can significantly alter its impact on DNA synthesis in various tissues and on hormone secretion.<sup>[1][2][3]</sup>

## Quantitative Data Summary

The following tables summarize the dosing schedules and observed effects of ACTH(1-17) from various chronopharmacology studies.

Table 1: Dosing Schedule and Effects of ACTH(1-17) in Murine Models

Species/Strain	Tissue(s) Studied	Dose	Dosing Timepoints (Light/Dark Cycle)	Key Findings
CD2F1 Mice	Metaphyseal Bone	0.02 IU/kg or 20 IU/kg	6 timepoints, 4 hours apart over 24h (12h light/12h dark)	The effect on DNA synthesis was dependent on the dosing time.[1]
CD2F1 Mice	Tongue, Esophagus, Stomach	20 IU/kg	Multiple timepoints in a 12h light/12h dark cycle	ACTH(1-17) could increase, decrease, or have no effect on DNA synthesis depending on the administration time. The most significant decrease (up to 60%) in DNA synthesis was observed when administered at the end of the dark span or the beginning of the light span.[2][3]

Table 2: Dosing Schedule and Effects of ACTH(1-17) in Human Studies

Population	Measured Parameters	Dose	Dosing Timepoints	Key Findings
Healthy Young Men	Urinary 17-hydroxycorticosteroids (17-OHCS), Oral Temperature, Grip Strength, Peak Expiratory Flow, Self-rated Fatigue	100 µg i.m.	07:00, 14:00, 21:00	Maximal stimulation of glucocorticoid secretion occurred when ACTH was given at the beginning of the activity span (07:00). This timing also resulted in the greatest decrease in fatigue and the largest increase in grip strength and peak expiratory flow.

## Experimental Protocols

This section provides a detailed protocol for a representative chronopharmacology study of ACTH(1-17) in mice, focusing on the assessment of DNA synthesis in a target tissue.

**Objective:** To determine the effect of ACTH(1-17) administration time on the rate of DNA synthesis in a specific tissue (e.g., bone, gastrointestinal tract) in mice.

**Materials:**

- CD2F1 mice (or other appropriate strain)
- ACTH(1-17) (synthetic)
- Sterile saline solution

- [3H]Thymidine or 5-bromo-2'-deoxyuridine (BrdU) for labeling DNA synthesis
- Animal housing with controlled lighting (12h light/12h dark)
- Syringes and needles for injection
- Tissue collection tools
- Scintillation counter or immunohistochemistry reagents (depending on the labeling method)

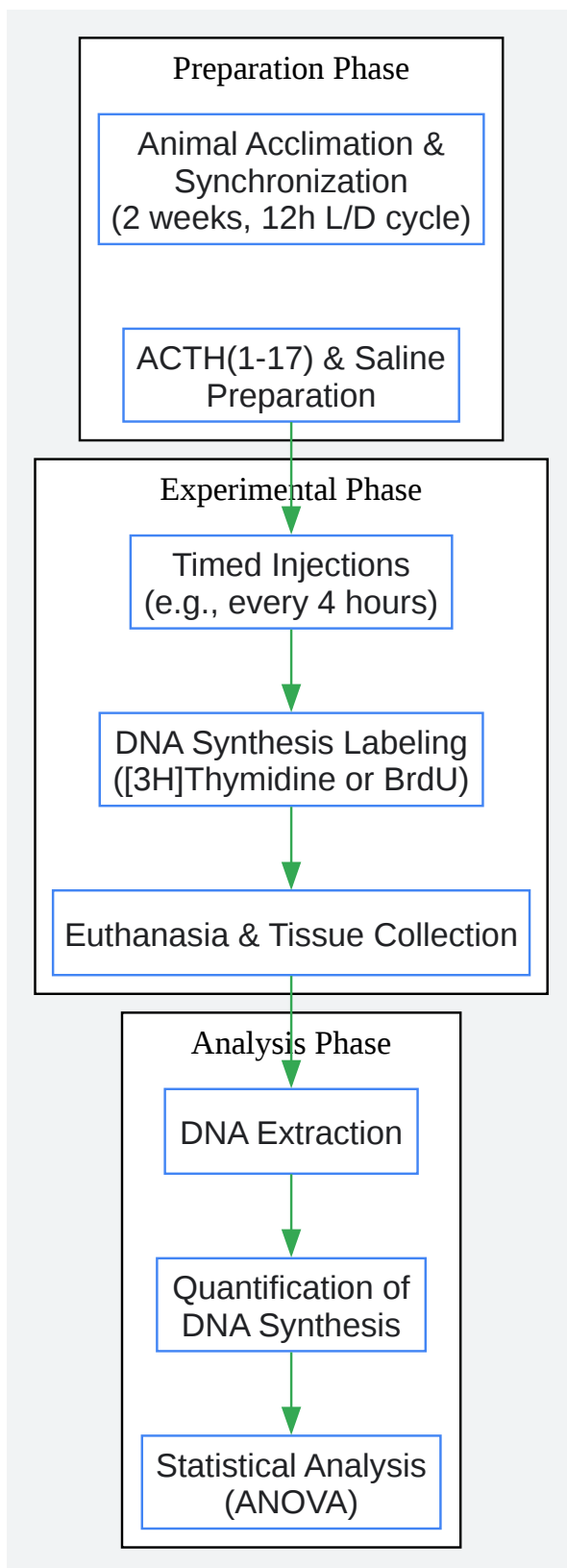
#### Procedure:

- Animal Acclimation and Synchronization:
  - House the mice in a temperature- and humidity-controlled environment with a strict 12-hour light/12-hour dark cycle for at least two weeks to synchronize their circadian rhythms.
  - Provide ad libitum access to food and water.
- Preparation of ACTH(1-17) Solution:
  - Dissolve the synthetic ACTH(1-17) in sterile saline to the desired concentration (e.g., 20 IU/kg).
  - Prepare a vehicle control of sterile saline.
- Experimental Groups and Dosing Schedule:
  - Divide the mice into multiple experimental groups, with each group corresponding to a specific time point of injection. For a comprehensive study, injections should be administered at several time points throughout the 24-hour cycle (e.g., every 4 hours).
  - Include a control group that receives a saline injection at each time point.
- ACTH(1-17) Administration:
  - At each designated time point, inject the mice intraperitoneally (i.p.) or subcutaneously (s.c.) with either the ACTH(1-17) solution or saline.

- Measurement of DNA Synthesis:
  - This protocol details the [3H]Thymidine incorporation method.
  - At a fixed time interval after the ACTH(1-17) or saline injection (e.g., 4 hours), administer a pulse of [3H]Thymidine to each mouse.
  - After a set labeling period (e.g., 30 minutes), euthanize the mice.
  - Promptly dissect the target tissue (e.g., metaphyseal bone, a section of the esophagus).
  - Process the tissue to extract the DNA.
  - Measure the amount of incorporated [3H]Thymidine using a scintillation counter.
  - Express the results as disintegrations per minute (DPM) per microgram of DNA.
- Data Analysis:
  - Analyze the data using appropriate statistical methods, such as a two-way ANOVA, to determine the significance of the main effects of treatment (ACTH vs. saline), time of administration, and their interaction.

## Mandatory Visualizations

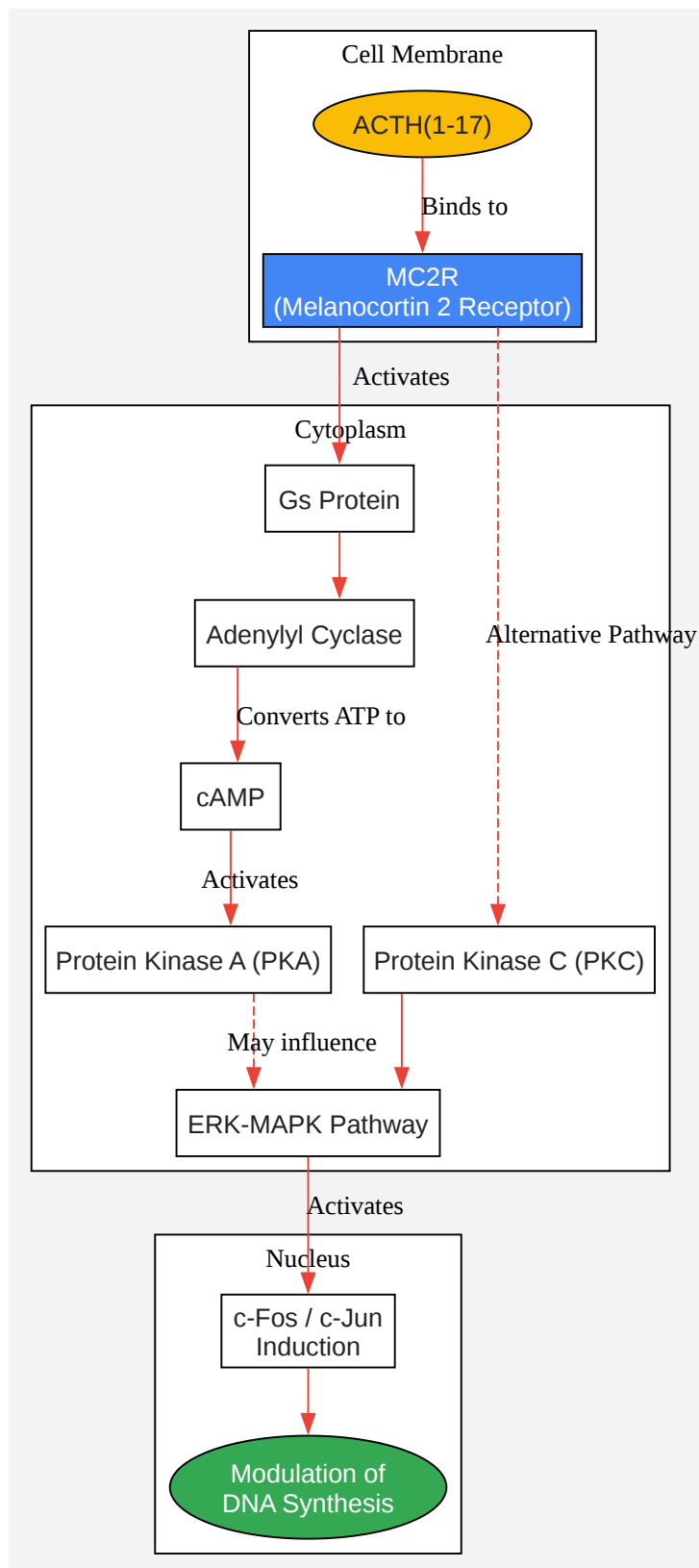
### Experimental Workflow Diagram



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Caption: Experimental workflow for a chronopharmacology study of ACTH(1-17).

## Signaling Pathway Diagram

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Caption: Signaling pathway of ACTH(1-17) leading to modulation of DNA synthesis.

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## References

- 1. Effect of an adrenocorticotropin analogue, ACTH 1-17, on DNA synthesis in murine metaphyseal bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of ACTH 1-17 at different circadian stages on (3H)TdR incorporation into DNA (Journal Article) | OSTI.GOV [osti.gov]
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